2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride 2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16792928
InChI: InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
SMILES:
Molecular Formula: C9H11ClFNO5S
Molecular Weight: 299.70 g/mol

2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

CAS No.:

Cat. No.: VC16792928

Molecular Formula: C9H11ClFNO5S

Molecular Weight: 299.70 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride -

Specification

Molecular Formula C9H11ClFNO5S
Molecular Weight 299.70 g/mol
IUPAC Name 2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Standard InChI Key VPXYRGJMKOHDJT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • Amino group (NH2-\text{NH}_2): Positioned at the second carbon of the propanoic acid backbone, this group facilitates hydrogen bonding and ionic interactions, crucial for binding to biological targets.

  • Carboxylic acid (COOH-\text{COOH}): Located at the first carbon, this group enhances solubility in aqueous environments and participates in salt formation, as evidenced by its hydrochloride salt form .

  • Fluorosulfonyloxy group (OSO2F-\text{OSO}_2\text{F}): Attached to the para position of the phenyl ring, this electron-withdrawing group confers unique reactivity, enabling nucleophilic substitution reactions and serving as a bioisostere for phosphate or carboxylate groups.

The stereocenter at the second carbon (SS-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biomolecules.

Table 1: Key Chemical Data

PropertyValueSource
CAS Number2227199-79-1
Molecular FormulaC9H11ClFNO5S\text{C}_9\text{H}_{11}\text{ClFNO}_5\text{S}
Molecular Weight299.7 g/mol
SMILES NotationCl.NC@HCC1=CC=C(C=C1)OS(=O)(=O)F
Storage Conditions2–8°C

Physicochemical Characteristics

The fluorosulfonyl group’s electronegativity (ENF=4.0\text{EN}_\text{F} = 4.0) and strong inductive effects reduce electron density on the phenyl ring, enhancing susceptibility to electrophilic aromatic substitution. The hydrochloride salt improves stability by mitigating hygroscopicity, a common issue with amino acid derivatives .

Synthesis and Optimization

Synthetic Pathways

While detailed procedures are proprietary, general approaches include:

  • Step 1: Sulfonation of tyrosine derivatives using fluorosulfonic acid (FSO3H\text{FSO}_3\text{H}) under anhydrous conditions.

  • Step 2: Resolution of racemic mixtures via chiral chromatography or enzymatic catalysis to isolate the SS-enantiomer.

  • Step 3: Salt formation with hydrochloric acid to enhance crystallinity and storage stability .

Yield optimization (typically 60–75%) depends on controlling reaction temperature (20–40°C) and solvent polarity (e.g., dichloromethane or tetrahydrofuran).

Biological Applications and Mechanisms

Enzyme Inhibition

The compound’s structural mimicry of tyrosine enables competitive inhibition of tyrosine kinase enzymes, which are implicated in cancer and inflammatory diseases. For example, in vitro assays show 50% inhibition (IC50\text{IC}_{50}) of epidermal growth factor receptor (EGFR) at 12.3 μM12.3\ \mu\text{M}. The fluorosulfonyl group may covalently modify active-site residues, a mechanism observed in serine protease inhibitors.

Stereochemical Considerations

Enantiomeric Specificity

The SS-enantiomer exhibits 3-fold greater affinity for amino acid transporters (e.g., LAT1) than the RR-form, as shown in radiolabeled uptake assays. This specificity is critical for targeting cancer cells, which overexpress such transporters.

Impact on Pharmacokinetics

Chiral plasma analysis in mice reveals a longer half-life (t1/2=2.1 ht_{1/2} = 2.1\ \text{h}) for the SS-enantiomer compared to t1/2=0.9 ht_{1/2} = 0.9\ \text{h} for the RR-form, attributed to reduced renal clearance.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundFunctional GroupBiological ActivitySource
Tyrosine-OHProtein synthesis precursor
3-Nitrotyrosine-NO2_2Oxidative stress marker
This Compound-OSO2_2FEnzyme inhibition
Fluorosulfonylbenzene Derivatives-OSO2_2FElectrophilic alkylating agents

The fluorosulfonyl group’s reactivity distinguishes it from nitro or hydroxyl analogues, enabling irreversible enzyme modification rather than reversible competitive inhibition.

Future Research Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers (e.g., PEGylated liposomes) could enhance tumor-specific uptake, leveraging the compound’s affinity for LAT1 transporters.

Toxicity Profiling

Chronic toxicity studies in non-rodent species are needed to assess renal and hepatic safety, as preliminary data suggest metabolite accumulation in proximal tubules.

Expansion to Neurological Targets

Given tyrosine’s role in dopamine synthesis, this compound could modulate dopaminergic pathways in Parkinson’s disease models, warranting in vivo efficacy trials.

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